molecular formula C15H24O2 B12626301 2,6-Dibutyl-4-(hydroxymethyl)cyclohexa-2,5-dien-1-one CAS No. 920265-76-5

2,6-Dibutyl-4-(hydroxymethyl)cyclohexa-2,5-dien-1-one

Cat. No.: B12626301
CAS No.: 920265-76-5
M. Wt: 236.35 g/mol
InChI Key: QQSYAURAAITXBH-UHFFFAOYSA-N
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Description

2,6-Dibutyl-4-(hydroxymethyl)cyclohexa-2,5-dien-1-one is an organic compound with the molecular formula C15H24O2 It is characterized by the presence of two butyl groups and a hydroxymethyl group attached to a cyclohexa-2,5-dien-1-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibutyl-4-(hydroxymethyl)cyclohexa-2,5-dien-1-one typically involves the alkylation of a cyclohexadienone precursor with butyl groups. The hydroxymethyl group can be introduced through a hydroxymethylation reaction. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the desired substitution and functionalization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent extraction and recrystallization are common techniques used to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

2,6-Dibutyl-4-(hydroxymethyl)cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dibutyl-4-(hydroxymethyl)cyclohexa-2,5-dien-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dibutyl-4-(hydroxymethyl)cyclohexa-2,5-dien-1-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexa-2,5-dien-1-one
  • 2,6-Di-tert-butyl-4-hydroxy-4-methylcyclohexadienone
  • 2,6-Di-tert-butyl-4-methyl-p-quinol

Uniqueness

2,6-Dibutyl-4-(hydroxymethyl)cyclohexa-2,5-dien-1-one is unique due to the presence of butyl groups and a hydroxymethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these functional groups are advantageous .

Biological Activity

2,6-Dibutyl-4-(hydroxymethyl)cyclohexa-2,5-dien-1-one is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
CAS No. 920265-76-5
Molecular Formula C15H24O2
Molecular Weight 236.35 g/mol
IUPAC Name This compound
InChI Key QQSYAURAAITXBH-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its hydroxymethyl group, which can form hydrogen bonds with biological macromolecules. This interaction may influence the structure and function of proteins and nucleic acids, leading to various biological effects. Additionally, the compound may undergo metabolic transformations that generate active metabolites responsible for its biological activity.

Biological Activity

Research has indicated several potential biological activities associated with this compound:

  • Antioxidant Activity : Studies suggest that compounds similar to this compound exhibit significant antioxidant properties. The ability to scavenge free radicals can play a crucial role in preventing oxidative stress-related diseases .
  • Antimicrobial Properties : Preliminary investigations have pointed towards antimicrobial activity against various pathogens. The compound's structural features may contribute to its effectiveness against bacterial and fungal strains .
  • Therapeutic Potential : The compound is being explored for its therapeutic properties in drug discovery contexts. Its structural analogs have shown promise in treating diseases such as leishmaniasis due to their ability to inhibit parasite growth effectively .

Case Studies

Several studies have examined the biological effects of related compounds:

  • A study published in the Journal of Medicinal Chemistry highlighted the antileishmanial activity of compounds structurally related to this compound. These compounds were observed to induce reactive oxygen species (ROS) production in Leishmania donovani promastigotes, suggesting a mechanism involving oxidative stress .

Properties

CAS No.

920265-76-5

Molecular Formula

C15H24O2

Molecular Weight

236.35 g/mol

IUPAC Name

2,6-dibutyl-4-(hydroxymethyl)cyclohexa-2,5-dien-1-one

InChI

InChI=1S/C15H24O2/c1-3-5-7-13-9-12(11-16)10-14(15(13)17)8-6-4-2/h9-10,12,16H,3-8,11H2,1-2H3

InChI Key

QQSYAURAAITXBH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(C=C(C1=O)CCCC)CO

Origin of Product

United States

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